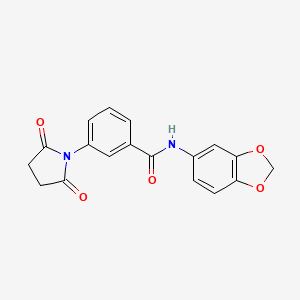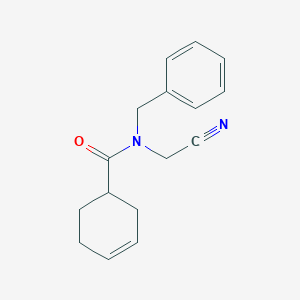
N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as reactants in the synthesis of various heterocyclic compounds . The presence of both carbonyl and cyano groups in the molecule makes it highly reactive and suitable for a variety of chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide can be achieved through several methods. One common approach involves the treatment of benzylamine with methyl cyanoacetate under solvent-free conditions at room temperature . Another method includes the use of ethyl cyanoacetate with benzylamine, followed by stirring at 70°C for 6 hours and then at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The active hydrogen on the cyano group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include various heterocyclic compounds, amines, alcohols, and carboxylic acids .
Applications De Recherche Scientifique
N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attacks that lead to the formation of new bonds and compounds. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-2-cyanoacetamide
- N-methylcyclohex-3-ene-1-carboxamide
- N-phenylcyclohex-3-ene-1-carboxamide
Uniqueness
N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide is unique due to its combination of a benzyl group, a cyano group, and a cyclohexene ring. This structure provides a balance of reactivity and stability, making it suitable for various chemical transformations and applications .
Propriétés
IUPAC Name |
N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-11-12-18(13-14-7-3-1-4-8-14)16(19)15-9-5-2-6-10-15/h1-5,7-8,15H,6,9-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBPRSLELIBHHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N(CC#N)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395439.png)

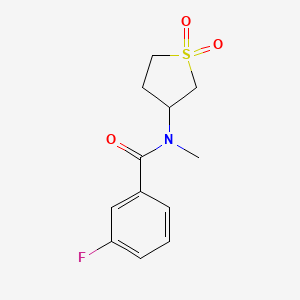
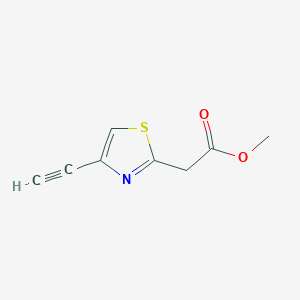
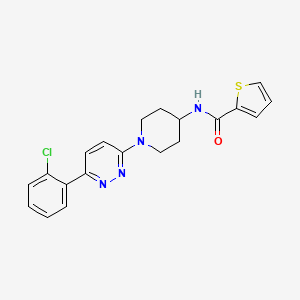
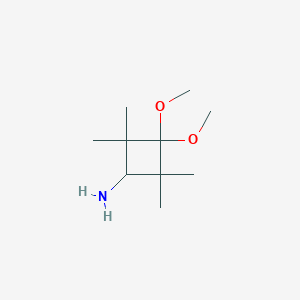

![3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2395450.png)
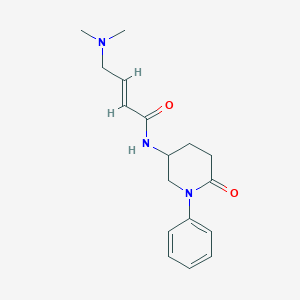
![2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole](/img/structure/B2395457.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)
![N-(2,3-dichlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2395460.png)
![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)
